molecular formula C13H23NO4S2 B1254466 S-Glutaryldihydrolipoamide

S-Glutaryldihydrolipoamide

Cat. No.: B1254466
M. Wt: 321.5 g/mol
InChI Key: PWTIHZUSTBSVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Glutaryldihydrolipoamide belongs to the class of organic compounds known as thia fatty acids. These are fatty acid derivatives obtained by insertion of a sulfur atom at specific positions in the chain. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. In humans, this compound is involved in the lysine degradation pathway.
S(8)-glutaryldihydrolipoamide is a S-substituted dihydrolipoamide. It has a role as a mouse metabolite and a human metabolite.

Properties

Molecular Formula

C13H23NO4S2

Molecular Weight

321.5 g/mol

IUPAC Name

5-(8-amino-8-oxo-3-sulfanyloctyl)sulfanyl-5-oxopentanoic acid

InChI

InChI=1S/C13H23NO4S2/c14-11(15)5-2-1-4-10(19)8-9-20-13(18)7-3-6-12(16)17/h10,19H,1-9H2,(H2,14,15)(H,16,17)

InChI Key

PWTIHZUSTBSVGF-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)N)CC(CCSC(=O)CCCC(=O)O)S

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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